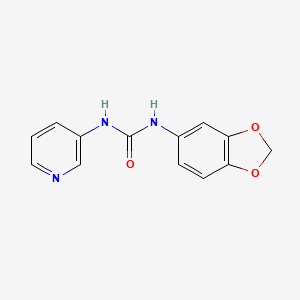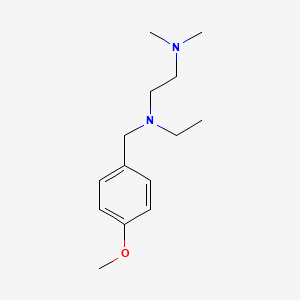
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU is a small molecule that belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea involves its ability to inhibit the activity of protein kinases. Specifically, N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), both of which are important regulators of cell cycle progression and cell survival.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of viral enzymes. N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of specific kinases in various biological processes. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea is its relatively low potency compared to other kinase inhibitors.
Direcciones Futuras
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea. One area of interest is the development of more potent derivatives of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea that can selectively target specific kinases. Another area of interest is the study of the potential therapeutic applications of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea in various disease states, including cancer, inflammation, and viral infections. Additionally, the development of new synthetic methods for N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea involves the reaction of 3-aminopyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to yield N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-1,3-benzodioxol-5-yl-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(16-10-2-1-5-14-7-10)15-9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKOTFPXGSWQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)
![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5817726.png)